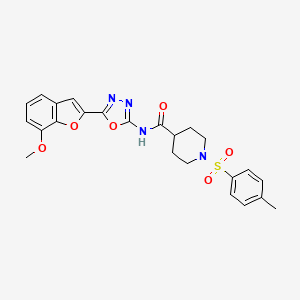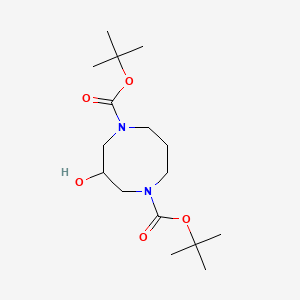
1,5-(Di-Boc)-3-Hydroxy-1,5-Diazocan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-(Di-Boc)-3-hydroxy-1,5-diazocane, also known as Boc-hydroxy-diazocane or BHD, is a synthetic molecule used in a variety of scientific research applications. It is a colorless, crystalline solid which has a melting point of 155-157°C. BHD is widely used as a building block in organic synthesis and as a reagent in peptide and peptoid synthesis. In addition, BHD has been used in the synthesis of various organic compounds such as aldehydes, ketones, amines, and carboxylic acids. The versatility of BHD makes it a valuable molecule for a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-Boc-Entschützung
Die tert-Butyloxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Aminschutzgruppen in mehrstufigen Reaktionen in der synthetischen organischen Chemie sowie in der Peptidsynthese . Die Verbindung „1,5-(Di-Boc)-3-Hydroxy-1,5-Diazocan“ kann im Prozess der N-Boc-Entschützung verwendet werden. Eine effiziente und nachhaltige Methode zur N-Boc-Entschützung wurde unter Verwendung einer Cholinchlorid/p-Toluolsulfonsäure-tiefen eutektischen Flüssigkeit (DES) beschrieben, die als Reaktionsmedium plus Katalysator verwendet wird .
Grüne Chemie
Die Verwendung von „this compound“ steht im Einklang mit den Prinzipien der Grünen Chemie, die darauf abzielt, die Verwendung potenziell gefährlicher Stoffe zu eliminieren oder zu verringern, die sowohl für die Umwelt als auch für die menschliche Gesundheit schädlich sind . Die Entschützung einer Vielzahl von N-Boc-Derivaten in ausgezeichneten Ausbeuten wurde unter grünen Bedingungen erzielt .
Mechanochemische organische Synthese
Die mechanochemische organische Synthese ist ein schnell wachsendes Gebiet der Forschung im Bereich der Grünen Chemie. Die Verwendung mechanischer Energie zur Förderung chemischer Reaktionen hat immer mehr an Bedeutung gewonnen, und „this compound“ kann in diesem Zusammenhang verwendet werden .
Synthese von Arzneimittelfestformen
Mechanochemie wurde ausgiebig für die Synthese von Arzneimittelfestformen genutzt . Die Verbindung „this compound“ kann bei der mechanochemischen Synthese von Arzneimittelfestformen verwendet werden .
Mehrstufige Synthese
Die mehrstufige Synthese ist auf die Bedingungen der Kugelmahlung im Festkörperzustand anwendbar, was durch die zunehmende Anzahl von Eintopf-, Mehrschritt-Reaktionen belegt wird . Die Verbindung „this compound“ kann in diesen mehrstufigen Synthesen verwendet werden .
Chemoselektiver Mono-N-Boc-Schutz
Ein einfaches und effizientes Verfahren zum chemoselektiven Mono-N-Boc-Schutz verschiedener strukturell unterschiedlicher Amine, Aminosäuren und Peptide mit Di-tert-bu . Die Verbindung „this compound“ kann in diesem Prozess verwendet werden .
Wirkmechanismus
Target of Action
The primary target of the compound “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” is amines . The compound is used to protect amines in synthetic reactions . This protection is crucial in multi-step reactions in synthetic organic chemistry as well as in peptide synthesis .
Mode of Action
The “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” compound interacts with its targets (amines) through a process known as Boc-protection . The amine attacks a carbonyl site of di-tert-butyl dicarbonate (Boc2O), creating a tert-butyl carbonate leaving group that breaks down to carbon dioxide gas and tert-butoxide . The base then abstracts a proton from the positively charged amine .
Biochemical Pathways
The biochemical pathway affected by “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” involves the protection of amines. This protection is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Result of Action
The result of the action of “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” is the protection of amines, which are crucial in various chemical reactions . This protection allows for the successful execution of multi-step reactions in synthetic organic chemistry and peptide synthesis .
Action Environment
The action of “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” can be influenced by environmental factors such as temperature and pH . For instance, the Boc group is stable towards most nucleophiles and bases . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
ditert-butyl 3-hydroxy-1,5-diazocane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAGUJMSRHGACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC(C1)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

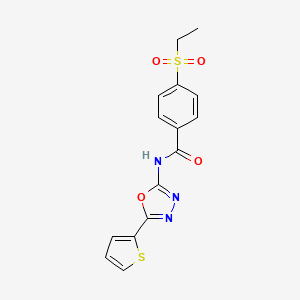
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
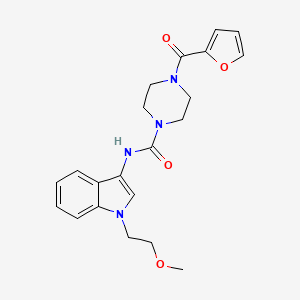
![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)

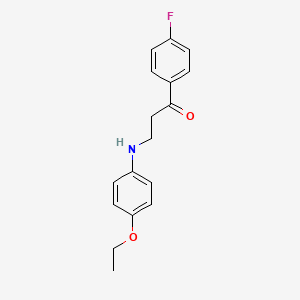
![N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B2511963.png)
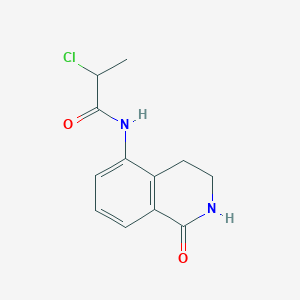
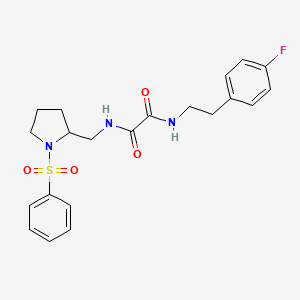
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)
